

# Was neurotoxicity or neutropenia observed with sabizabulin?

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Sabizabulin

CAS No.: 1332881-26-1

Cat. No.: S516751

[Get Quote](#)

**No.** Clinical studies consistently reported an absence of significant neurotoxicity and neutropenia in patients treated with **sabizabulin** [1] [2] [3].

This is a key differentiator from taxane chemotherapy, where these toxicities are common and often dose-limiting. The favorable safety profile is attributed to **sabizabulin**'s unique mechanism of action, which involves binding to the colchicine site on  $\beta$ -tubulin and a unique site on  $\alpha$ -tubulin, leading to a different effect on microtubules compared to taxanes [2] [4].

## Safety and Efficacy Data from Clinical Trials

The following tables summarize the safety and preliminary efficacy data from a Phase 1b/II clinical trial in men with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on at least one androgen receptor-targeting agent [1] [2] [3].

**Table 1: Safety Profile of Sabizabulin (63 mg daily dose)** *Data combined from Phase 1b/II studies (n=54)*

| Adverse Event (AE) | Incidence of Grade $\geq 3$ AEs | Notes                                                                             |
|--------------------|---------------------------------|-----------------------------------------------------------------------------------|
| Diarrhea           | 7.4%                            | Predominantly Grade 1-2 gastrointestinal events were the most common AEs [1] [3]. |
| Fatigue            | 5.6%                            | Mostly low grade (Grade 1-2) [1] [3].                                             |
| ALT Elevation      | 5.6%                            | -                                                                                 |
| AST Elevation      | 3.7%                            | -                                                                                 |
| Nausea             | 1.9%                            | -                                                                                 |
| Vomiting           | 1.9%                            | -                                                                                 |
| Back Pain          | 1.9%                            | -                                                                                 |
| Neurotoxicity      | Not Observed                    | Specifically highlighted as absent [1] [2].                                       |
| Neutropenia        | Not Observed                    | Specifically highlighted as absent, a known toxicity of taxanes [1] [2] [3].      |

**Table 2: Preliminary Efficacy Data (Patients receiving  $\geq 63$  mg)** Data assessed using PCWG3 and RECIST 1.1 criteria [1] [2] [3]

| Efficacy Measure                     | Result                                           |
|--------------------------------------|--------------------------------------------------|
| <b>Objective Response Rate (ORR)</b> | 20.7% (6 of 29 patients with measurable disease) |
| • Complete Response (CR)             | 1 patient                                        |
| • Partial Response (PR)              | 5 patients                                       |
| <b>Patients with any PSA decline</b> | 29.2% (14 of 48 patients)                        |

| Efficacy Measure                                     | Result                       |
|------------------------------------------------------|------------------------------|
| Median Radiographic Progression-Free Survival (rPFS) | 11.4 months (n=55)           |
| Durable Responses                                    | Lasting >2.75 years observed |

## Recommended Experimental Protocols for Safety Assessment

For researchers designing non-clinical or translational studies to investigate **sabizabulin's** safety profile, the following methodologies from the literature can serve as a guide.

**1. Clinical Trial Protocol for Safety and Tolerability (Phase Ib/II)** This design is used to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) [1] [2].

- **Study Design:** Multicenter, open-label, using a 3+3 dose escalation design.
- **Patient Population:** Patients with mCRPC who have progressed on prior androgen receptor-targeting therapy. Prior taxane chemotherapy may be allowed in the Phase Ib portion.
- **Dosing:** Escalating daily oral doses (e.g., 4.5 mg to 81 mg) are tested. The schedule may start with 7 days on/14 days off in 21-day cycles, with inpatient escalation to more frequent or continuous dosing if tolerated.
- **DLT Evaluation:** The DLT assessment period is the first 4 weeks of treatment. DLTs are defined as:
  - Grade 4 neutropenia or Grade 3 febrile neutropenia.
  - Grade 4 thrombocytopenia or Grade 3 thrombocytopenia with hemorrhage.
  - Grade 3-4 non-hematologic toxicity (with specific exceptions for manageable GI events).
  - Specific liver enzyme elevations (ALT/AST >3x ULN with bilirubin >2x ULN).
- **Safety Monitoring:** Toxicities are graded throughout the study using **CTCAE v5.0**. Special attention is paid to the absence of neurotoxicity and neutropenia.

**2. Preclinical In Vivo Safety and Efficacy Assessment** This protocol is used to evaluate **sabizabulin's** antitumor activity and confirm its lack of key toxicities in animal models [4].

- **Animal Models:** Use immunocompromised mice (e.g., NOD-SCID-Gamma or NSG mice) implanted with relevant human cancer cell line xenografts or patient-derived xenografts (PDX).
- **Dosing:** Administer **sabizabulin** via oral gavage at efficacious doses (e.g., previously studied ranges in cancer models). Include a control group and a comparator group (e.g., paclitaxel).

- **Efficacy Endpoints:**
  - **Tumor Volume:** Measure regularly to calculate tumor growth inhibition.
  - **Metastasis:** In metastatic models, quantify lung or other distant metastases at endpoint.
- **Toxicity Endpoints:**
  - **Hematology:** Perform complete blood counts (CBC) at study end to assess for neutropenia and other cytopenias.
  - **Clinical Observations:** Monitor mice for signs of neurotoxicity, such as gait abnormalities, paralysis, or tremors.
  - **Histopathology:** Examine nervous tissue (e.g., sciatic nerve) post-study for structural damage.

## Mechanism of Action and Safety Differentiation

The diagram below illustrates **sabizabulin**'s unique mechanism, which underlies its distinct safety profile.



[Click to download full resolution via product page](#)

## Key Takeaways for Researchers

- Clinical Safety Profile is Established:** The absence of neurotoxicity and neutropenia is a consistent finding in human trials, making it a critical point for investigators considering **sabizabulin** in their

therapeutic strategies.

- **Ongoing Research:** The promising Phase 1b/II data supported the initiation of a **Phase III trial (VERACITY)** for prostate cancer and exploration in other cancers, including breast cancer [1] [5] [4].
- **Differentiation from Taxanes: Sabizabulin's** oral bioavailability and distinct toxicity profile position it as a potential alternative to intravenous taxanes, particularly in patients where neurotoxicity or neutropenia is a concern [4] [3].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton ... [pubmed.ncbi.nlm.nih.gov]
2. A Phase Ib/II Study of Sabizabulin, a Novel Oral ... [pmc.ncbi.nlm.nih.gov]
3. Sabizabulin Yields Encouraging rPFS, Tolerable Toxicity ... [onclive.com]
4. Sabizabulin, a Potent Orally Bioavailable Colchicine ... [pmc.ncbi.nlm.nih.gov]
5. Press Releases [ir.verupharma.com]

To cite this document: Smolecule. [Was neurotoxicity or neutropenia observed with sabizabulin?].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b516751#sabizabulin-neurotoxicity-neutropenia-safety-profile>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)